Tert-butyl 3-{[(4-bromophenyl)methyl]amino}piperidine-1-carboxylate
Overview
Description
Tert-butyl 3-{[(4-bromophenyl)methyl]amino}piperidine-1-carboxylate is a chemical compound that has been identified as an intermediate of Niraparib , a novel oral poly (ADP-ribose) polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors . It is also useful as a semi-flexible linker in PROTAC development for targeted protein degradation .
Molecular Structure Analysis
The linear formula of Tert-butyl 3-{[(4-bromophenyl)methyl]amino}piperidine-1-carboxylate is C17H25BRN2O2 . Its molecular weight is 369.3 . More detailed structural analysis would require specific spectroscopic data or crystallographic studies.Scientific Research Applications
Intermediate in Niraparib Synthesis
This compound is used as an intermediate in the synthesis of Niraparib, an oral poly (ADP-ribose) polymerase (PARP) inhibitor that is effective in BRCA-1 and -2 mutant tumors .
Potential Use in SIRT2 Inhibition
While not directly related to the compound , a similar compound, 4-Amino-1-Boc-piperidine, has been used as a starting material in the synthesis of compounds acting as silent information regulator human type 2 (SIRT2) inhibitors .
Mechanism of Action
Target of Action
Tert-butyl 3-{[(4-bromophenyl)methyl]amino}piperidine-1-carboxylate is an intermediate of Niraparib , a novel oral poly (ADP-ribose)polymerase (PARP) inhibitor . The primary target of this compound is therefore the PARP enzyme, which plays a crucial role in DNA repair.
Mode of Action
The compound interacts with its target, the PARP enzyme, by inhibiting its activity . This inhibition prevents the PARP enzyme from repairing DNA damage in cells, leading to cell death. This is particularly effective in cancer cells that have mutations in the BRCA1 and BRCA2 genes, as these cells rely heavily on PARP for DNA repair .
Biochemical Pathways
The inhibition of the PARP enzyme disrupts the DNA repair pathway in cells. This leads to the accumulation of DNA damage, which can result in cell death. This is particularly impactful in cancer cells with BRCA1 and BRCA2 mutations, as these cells are more reliant on the PARP pathway for DNA repair .
Result of Action
The result of the action of Tert-butyl 3-{[(4-bromophenyl)methyl]amino}piperidine-1-carboxylate is the inhibition of the PARP enzyme, leading to an accumulation of DNA damage in cells. This can result in cell death, particularly in cancer cells with BRCA1 and BRCA2 mutations .
Future Directions
The future directions of Tert-butyl 3-{[(4-bromophenyl)methyl]amino}piperidine-1-carboxylate are likely tied to its role as an intermediate in the synthesis of Niraparib and its potential use in PROTAC development . As research in these areas continues, new applications and synthetic methods involving this compound may emerge.
properties
IUPAC Name |
tert-butyl 3-[(4-bromophenyl)methylamino]piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BrN2O2/c1-17(2,3)22-16(21)20-10-4-5-15(12-20)19-11-13-6-8-14(18)9-7-13/h6-9,15,19H,4-5,10-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLTNTLZNFINQER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NCC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80723083 | |
Record name | tert-Butyl 3-{[(4-bromophenyl)methyl]amino}piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80723083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
887584-43-2 | |
Record name | tert-Butyl 3-{[(4-bromophenyl)methyl]amino}piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80723083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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